(2-Chlorophenyl)-N-(2-thienylmethyl)methanamine
Overview
Description
“(2-Chlorophenyl)-N-(2-thienylmethyl)methanamine” is a chemical compound. It is also known as "Methyl 2- (2-chlorophenyl)-2- ( (2- (thiophen-2-yl)ethyl)amino)acetate sulfate" . It is categorized under fine chemicals, pharmaceutical standards, metabolites, impurities, and intermediates .
Molecular Structure Analysis
The molecular formula of this compound is C15H18ClNO6S2 . Unfortunately, the specific structural details are not available in the retrieved resources.Physical and Chemical Properties Analysis
The molecular weight of this compound is 407.88 . It is stored at 2-8°C in a refrigerator . Unfortunately, other physical and chemical properties such as appearance, boiling point, and density are not available in the retrieved resources.Scientific Research Applications
Synthetic Applications
Hexahydro-2H-thieno[2,3-c]pyrrole Derivatives
Vladimir S. Yarmolchuk et al. (2011) explored the synthesis of hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide derivatives using a [3 + 2] cycloaddition approach. These derivatives, derived from structures akin to (2-Chlorophenyl)-N-(2-thienylmethyl)methanamine, serve as low molecular weight polar scaffolds for constructing compound libraries in drug discovery. Their study demonstrated the scaffold's potential to generate libraries of 3D-shaped molecules for new drug searches (Yarmolchuk et al., 2011).
Anticonvulsant Agents
Heterocyclic Schiff Bases
S. Pandey and R. Srivastava (2011) synthesized a series of novel schiff bases with potential anticonvulsant activities, where derivatives similar to this compound were evaluated for their efficacy in seizures protection. Their study highlighted several compounds with significant protective indices, suggesting the potential therapeutic applications of these derivatives in managing convulsions (Pandey & Srivastava, 2011).
Docking Studies and Antidepressant Synthesis
Docking Studies of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Ravi Kumar Bommeraa et al. (2019) developed a simple method to synthesize derivatives, showcasing the importance of structural analogs of this compound in the field of medicinal chemistry. Docking studies carried out on these derivatives demonstrated their potential interactions with biological targets (Bommeraa et al., 2019).
Chemical Properties and Theoretical Investigations
Vibrational Spectroscopic and Quantum Mechanical Study
Tintu K. Kuruvilla et al. (2018) investigated the spectroscopic properties of compounds structurally related to this compound. Their research utilized quantum mechanical methods to interpret and predict vibrational spectra, contributing to a deeper understanding of the chemical and physical properties of such compounds (Kuruvilla et al., 2018).
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-(thiophen-2-ylmethyl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNS/c13-12-6-2-1-4-10(12)8-14-9-11-5-3-7-15-11/h1-7,14H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOTZYLTMQWWNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CC=CS2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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